5-Bromo-3-(difluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a difluoromethyl group attached to an indazole ring. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-(difluoromethyl)-1H-indazole using bromine or a brominating agent under controlled conditions . Another approach is the difluoromethylation of 5-bromo-1H-indazole using difluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3-(difluoromethyl)-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)-1H-indazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Bromo-3-(chloromethyl)-1H-indazole: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-3-(difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-4-1-2-6-5(3-4)7(8(10)11)13-12-6/h1-3,8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQSAMNAQFHBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.